Application: 2-Bromo-m-xylene is used as an intermediate in organic synthesis.
Method of Application: The specific method of application can vary greatly depending on the target compound being synthesized. Generally, it involves reaction conditions that facilitate the substitution or addition of the bromine atom in the 2-Bromo-m-xylene molecule.
Application: 2-Bromo-m-xylene has been used to prepare 2,2’,4,6,6’-pentamethylbiphenyl.
Method of Application: The specific method of application would involve a series of organic reactions, possibly including a coupling reaction to form the biphenyl structure.
Results: The product, 2,2’,4,6,6’-pentamethylbiphenyl, is a specific organic compound that may have various applications in chemical research.
Application: 2-Bromo-m-xylene can be used as a solvent in various chemical reactions.
Method of Application: As a solvent, it is used to dissolve other substances, typically solids, without causing a chemical reaction.
Results: The use of 2-Bromo-m-xylene as a solvent can facilitate chemical reactions by providing a medium in which the reactants can mix and interact more easily.
Application: 2-Bromo-m-xylene can be used in the preparation of other chemicals.
Method of Application: The specific method of application would involve a series of organic reactions, possibly including a coupling reaction to form the desired structure.
Results: The product would be a specific organic compound that may have various applications in chemical research.
Application: 2-Bromo-m-xylene may be used in bioprocessing.
Method of Application: The specific method of application would depend on the particular bioprocessing technique being used. It could involve using 2-Bromo-m-xylene as a solvent or reagent.
Results: The outcomes would depend on the specific bioprocessing technique and the goals of the research.
2-Bromo-m-xylene, also known as 2-bromo-1,3-dimethylbenzene, is an organic compound with the molecular formula and a CAS number of 576-22-7. It is characterized by a bromine atom attached to the second position of the m-xylene structure, which consists of two methyl groups at the first and third positions of the benzene ring. This compound is primarily a colorless liquid that is slightly soluble in water but more soluble in organic solvents. It is classified as a hazardous substance due to its potential health risks, including skin irritation and respiratory issues upon exposure .
2-Bromo-m-xylene itself is not known to have a specific biological mechanism of action. Its primary function lies in its role as a precursor molecule for the synthesis of various bioactive compounds.
Several methods are available for synthesizing 2-bromo-m-xylene:
Interaction studies involving 2-bromo-m-xylene focus on its reactivity with different nucleophiles and electrophiles. Research indicates that this compound can react with various nucleophiles through substitution reactions, leading to diverse products that can be utilized in further synthetic applications .
Several compounds share structural similarities with 2-bromo-m-xylene, including:
Compound Name | Structure Type | Bromine Position | Unique Features |
---|---|---|---|
2-Bromo-m-xylene | Aryl Bromide | Meta | Intermediate in organic synthesis |
1-Bromo-2-methylbenzene | Aryl Bromide | Ortho | More sterically hindered |
4-Bromo-m-xylene | Aryl Bromide | Para | Symmetrical structure |
Benzyl bromide | Aryl Bromide | N/A | Simple structure, widely used |
The uniqueness of 2-bromo-m-xylene lies in its specific meta-substitution pattern and its utility as an intermediate in various synthetic pathways that leverage its reactivity while minimizing steric hindrance compared to ortho and para derivatives .
Irritant